(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
Overview
Description
Chemical Reactions Analysis
Tert-butyl esters can undergo various reactions. They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Scientific Research Applications
Synthesis and Chemical Properties
- (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride has been explored in the context of synthetic organic chemistry. It's a component in the preparation of orthogonally protected Cα,Cα‐disubstituted amino acid analogs, useful in various synthetic pathways (Hammarström et al., 2005).
- It has been used in the activation of carboxylic acids via dialkyl pyrocarbonates, leading to the synthesis of symmetric anhydrides and esters, including those of N-protected amino acids (Pozdnev, 2009).
- The compound is instrumental in the synthesis of chiral auxiliaries and as a chiral building block in peptide synthesis, demonstrating its versatility in organic synthesis (Studer et al., 1995).
Applications in Molecular Pharmacology
- It has been identified as a useful compound in the study of small-conductance Ca2+-activated K+ (SK) channels, providing insights into the molecular mechanisms of these channels (Hougaard et al., 2009).
Synthesis of Piperidine Derivatives
- The compound is a key player in the synthesis of diverse piperidine derivatives, a class of compounds with broad applications ranging from pharmaceuticals to materials science (Moskalenko & Boev, 2014).
Future Directions
properties
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14;/h9H,6-8,13H2,1-5H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHIMBZTDNRYOU-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C(=O)OC(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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